molecular formula C16H13N3O2 B4510061 2-methyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

2-methyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

Cat. No. B4510061
M. Wt: 279.29 g/mol
InChI Key: OKTVXSAIZBIUCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxadiazole compounds involves multi-step chemical reactions, starting from basic aromatic acids or acetic acids, and incorporating elements such as trimethoxybenzene and substituted benzoyl chlorides. One study describes the design and synthesis of substituted N-benzamides, showcasing the methodological approach to creating oxadiazole derivatives with potential anticancer activities (Ravinaik et al., 2021). Another route involves the reduction of corresponding substituted N-(benzoylimino) derivatives, indicating the diversity in synthetic strategies to obtain oxadiazole derivatives with significant biological activities (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed through spectral analysis and X-ray diffraction studies. These analyses validate the presence of the oxadiazole ring and other substituent groups, which are crucial for the compound's biological activities. For instance, a study detailed the crystal structure of a related oxadiazole compound, providing insights into its stabilization mechanisms via hydrogen bonds and π-π interactions (Sharma et al., 2016).

Chemical Reactions and Properties

Oxadiazole derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. These reactions include interactions with potassium ethoxide, leading to the formation of carboxamide and carboxylic acid derivatives. Such reactions not only expand the chemical versatility of oxadiazole compounds but also their application spectrum (Viterbo et al., 1980).

Physical Properties Analysis

The physical properties of 2-Methyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide and related compounds, such as solubility, melting points, and crystal structure, are crucial for their application in various domains. These properties are determined through experimental analysis, contributing to the understanding of the compound's stability and behavior under different conditions.

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, stability under various conditions, and the ability to undergo specific reactions, define the utility of oxadiazole derivatives in chemical syntheses and potential pharmacological applications. Studies focusing on the interaction with Schiff bases or the synthesis of amide, ester, and urea derivatives highlight the compound's versatility and potential as a precursor for various bioactive molecules (Reddy et al., 1986).

properties

IUPAC Name

2-methyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)14(20)17-16-18-15(21-19-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTVXSAIZBIUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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